4-Nitroisoindolin-1-one

Organic Synthesis Medicinal Chemistry Catalytic Reduction

4-Nitroisoindolin-1-one (CAS 366452-97-3) is a yellow crystalline powder and a critical regioisomerically pure building block. Unlike generic isoindolinone mixtures, the 4-position nitro group is non-negotiable for synthesizing potent PARP-1 inhibitors and establishing reproducible catalytic reduction benchmarks. Sourcing the correct regioisomer ensures target specificity and eliminates confounding SAR data caused by substituent positional variation. Ideal for medicinal chemistry, methodology development, and analytical reference standard applications.

Molecular Formula C8H6N2O3
Molecular Weight 178.14 g/mol
CAS No. 366452-97-3
Cat. No. B052738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitroisoindolin-1-one
CAS366452-97-3
Synonyms2,3-dihydro-4-nitro-1H-Isoindol-1-one; 
Molecular FormulaC8H6N2O3
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC=C2[N+](=O)[O-])C(=O)N1
InChIInChI=1S/C8H6N2O3/c11-8-5-2-1-3-7(10(12)13)6(5)4-9-8/h1-3H,4H2,(H,9,11)
InChIKeyRTDDSWLIZLMORY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitroisoindolin-1-one (CAS 366452-97-3): A Key 4-Substituted Isoindolinone Synthetic Intermediate and Pharmacophore Scaffold


4-Nitroisoindolin-1-one (CAS 366452-97-3) is a yellow crystalline powder belonging to the isoindolin-1-one class of heterocyclic compounds [1]. This scaffold, characterized by a fused benzene and γ-lactam ring, is recognized as a privileged structure in medicinal chemistry due to its presence in diverse biologically active molecules, including anticancer, antiviral, and anti-inflammatory agents [2]. The 4-position nitro group is particularly notable as a synthetic handle, enabling versatile chemical transformations that are central to its role as a key intermediate .

Why General Isoindolinone Analogs Cannot Substitute for 4-Nitroisoindolin-1-one in Targeted Research


The assumption that any isoindolinone derivative can be freely substituted in a research program is demonstrably false. The specific regioisomerism—the precise position of a substituent on the isoindolinone core—dictates critical differences in chemical reactivity, physicochemical properties, and biological target engagement . As highlighted in recent structure-activity relationship (SAR) reviews, the nature and placement of functional groups on the isoindolinone scaffold directly modulate biological efficacy and target specificity [1]. The 4-nitro isomer is chemically and biologically distinct from its 5-, 6-, or 7-nitro counterparts, a principle that extends to its role as a synthetic precursor. Therefore, procurement of the precise regioisomer—4-nitroisoindolin-1-one—is essential for reproducibility and success in structure-driven research or synthetic campaigns where the 4-position is a non-negotiable feature. The following evidence quantifies the specific dimensions where this compound differentiates itself from its closest analogs and alternatives.

Quantitative Differentiation of 4-Nitroisoindolin-1-one: Evidence-Based Comparison for Scientific Procurement


Synthetic Utility: 4-Nitroisoindolin-1-one as a High-Yield Precursor for 4-Aminoisoindolin-1-one

A primary differentiator for 4-nitroisoindolin-1-one over alternative substituted isoindolinones is its established and high-yielding synthetic route to the corresponding 4-amino derivative. This is a crucial transformation in medicinal chemistry for generating amine-functionalized building blocks. A reported procedure describes the catalytic hydrogenation of 4-nitroisoindolin-1-one using Pd/C and ammonium formate in DMF at 100°C, yielding the 4-amino analog with an 83% yield . This contrasts with a separate, optimized method using ammonia in methanol at room temperature, which achieved a 90% yield of 4-nitroisoindolin-1-one itself . This high and reproducible yield for both the compound and its direct downstream product makes it a reliable intermediate compared to regioisomers for which such optimized procedures may not be as readily available or as efficient.

Organic Synthesis Medicinal Chemistry Catalytic Reduction

Pharmacophore Specificity: 4-Nitroisoindolin-1-one as a Precursor to Potent PARP-1 Inhibitors

The strategic value of 4-nitroisoindolin-1-one is substantiated by its specific application in generating potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), a validated cancer target. It serves as a reactant in the synthesis of 4-(N-acyl)-2,3-dihydro-1H-isoindol-1-one derivatives, which are characterized as potent PARP-1 inhibitors . The 4-position substitution is critical for this activity; the 5- and 7-nitro isomers are more commonly associated with other mechanisms, such as PI3Kγ and NOS inhibition , respectively. This divergence in target engagement based on the nitro group position provides a clear rationale for selecting the specific 4-nitro isomer when pursuing a PARP-1 inhibitor program or requiring a scaffold known to engage this pathway.

Medicinal Chemistry Oncology PARP Inhibition

Regioisomeric Differentiation: Distinct Physicochemical and Structural Profile of the 4-Nitro Isomer

The 4-nitroisoindolin-1-one isomer possesses a distinct set of molecular and physicochemical descriptors that can be leveraged in computational modeling and analytical method development. Its InChI Key (RTDDSWLIZLMORY-UHFFFAOYSA-N) and unique molecular fingerprint (e.g., the presence of 1 rotatable bond, 9 multiple bonds, and specific hydrogen bond donor/acceptor count) [1] computationally differentiate it from other nitro-isoindolinone isomers (e.g., 5-nitro, 6-nitro, 7-nitro). While direct experimental comparison data are scarce in the public domain, the fundamental principle of isomerism dictates that these differing atomic connectivity maps result in unique properties. For instance, the 4-position nitro group is directly adjacent to the ring fusion, potentially influencing the compound's electronic distribution and chemical reactivity (e.g., reduction potential) differently than isomers with the nitro group on the opposite ring, such as the 5- or 6-nitro analogs.

Computational Chemistry Analytical Chemistry Structural Biology

High-Impact Research and Industrial Applications for 4-Nitroisoindolin-1-one


Oncology Drug Discovery: Synthesis of PARP-1 Inhibitor Libraries

Medicinal chemistry groups focused on developing novel PARP-1 inhibitors can utilize 4-nitroisoindolin-1-one as a key synthetic intermediate. As established, it serves as a reactant for generating 4-(N-acyl)-2,3-dihydro-1H-isoindol-1-ones, which are a class of potent PARP-1 inhibitors . The high-yielding reduction to the 4-amino derivative further expands its utility, providing a versatile handle for creating diverse compound libraries through amide coupling or other amine-specific reactions. This targeted use case offers a clear advantage over generic isoindolinone building blocks, whose regioisomerism may lead to undesirable biological activities.

Organic Methodology Development: Optimizing Catalytic Reductions

For chemists developing new catalytic reduction methodologies, 4-nitroisoindolin-1-one offers a valuable and structurally defined substrate. Documented procedures have demonstrated its clean and high-yielding (83%) conversion to 4-aminoisoindolin-1-one using standard Pd/C hydrogenation conditions . This established performance baseline allows for direct, quantitative comparison when evaluating new catalysts or reaction conditions. The ability to source this specific substrate in high purity ensures reproducibility and allows researchers to confidently attribute changes in yield or selectivity to the novel methodology under investigation.

Computational Chemistry and Cheminformatics: Model Building and Virtual Screening

Computational scientists can leverage the precise, unambiguous structural and physicochemical data available for 4-nitroisoindolin-1-one. Its unique InChI Key and molecular descriptors ensure it is correctly differentiated from other nitro-isoindolinone regioisomers in chemical databases, a critical factor for accurate structure-based drug design and quantitative structure-activity relationship (QSAR) modeling. The 4-substitution pattern, specifically, may impart distinct electronic and steric properties that influence binding poses in molecular docking studies, making it a valuable scaffold for exploring chemical space around a validated pharmacophore.

Analytical Method Development: Chromatographic Separation of Regioisomers

Analytical chemists tasked with developing robust HPLC or LC-MS methods for process control or purity analysis can utilize pure 4-nitroisoindolin-1-one as a reference standard. Given the existence of multiple nitro-isoindolinone regioisomers with similar masses and UV profiles, authentic samples are essential for method validation and establishing resolution . Its well-defined structure and physicochemical properties serve as a benchmark for developing selective separation conditions, ensuring accurate quantification and identification in complex reaction mixtures or biological samples.

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